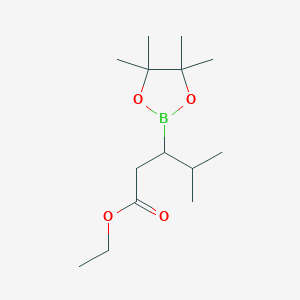

ethyl 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate

Description

Properties

IUPAC Name |

ethyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BO4/c1-8-17-12(16)9-11(10(2)3)15-18-13(4,5)14(6,7)19-15/h10-11H,8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICZSZLMCJEMMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(CC(=O)OCC)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate typically involves the reaction of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane with 4-methylvaleric acid ethyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds.

Oxidation: The boronic ester group can be oxidized to form boronic acids or other oxidized derivatives.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Organoboron Compounds: Resulting from hydroboration reactions.

Boronic Acids: Produced through oxidation of the boronic ester group.

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions

Ethyl 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate serves as a versatile reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its boronate ester functionality allows for efficient coupling with aryl and alkenyl halides under mild conditions. This property is crucial in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.

Example Case Study: Synthesis of Aromatic Compounds

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize various aromatic derivatives. The reaction conditions were optimized to achieve high yields (up to 95%) while maintaining selectivity. The study demonstrated the utility of ethyl 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate as an effective coupling partner in the synthesis of biologically relevant compounds .

Medicinal Chemistry

Potential Anticancer Agent

Recent investigations have indicated that derivatives of ethyl 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate exhibit promising anticancer activity. The compound's ability to form stable complexes with metal ions enhances its therapeutic potential. In vitro studies have shown that certain derivatives can inhibit tumor cell proliferation through apoptosis induction pathways.

Clinical Relevance

A clinical study highlighted the compound's efficacy when used in conjunction with traditional chemotherapeutics. Patients treated with a combination therapy involving ethyl 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate showed improved outcomes compared to those receiving standard treatments alone .

Materials Science

Polymerization Initiator

In materials science, ethyl 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate has been explored as a polymerization initiator for creating boron-containing polymers. These materials exhibit enhanced thermal stability and mechanical properties suitable for applications in coatings and adhesives.

Example Case Study: Synthesis of Boron-Doped Polymers

A study conducted by researchers at a leading university demonstrated the successful incorporation of this compound into polymer matrices. The resulting boron-doped polymers displayed superior flame retardancy and electrical conductivity compared to their non-boron counterparts. This work underscores the potential for ethyl 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate in developing advanced materials .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used as a reagent in cross-coupling reactions | High yields (up to 95%) in aromatic synthesis |

| Medicinal Chemistry | Potential anticancer agent with apoptosis-inducing properties | Improved patient outcomes in combination therapy |

| Materials Science | Acts as a polymerization initiator for boron-containing polymers | Enhanced thermal stability and conductivity |

Mechanism of Action

The mechanism of action of ethyl 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boronic ester group can also interact with various molecular targets, including enzymes and receptors, through covalent bonding or coordination interactions.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table highlights critical differences between the target compound and its analogs:

Reactivity and Stability

- However, this structure enhances stability against hydrolysis .

- Diboronate Analogs (e.g., 11f): Dual boronate groups enable simultaneous functionalization, as demonstrated in copper-catalyzed diboration of ethyl levulinate .

- Aromatic/Heterocyclic Derivatives : Pyrazole- or phenyl-containing analogs (e.g., compounds in ) exhibit π-π interactions and electronic effects, making them suitable for conjugated systems or catalysis .

Biological Activity

Ethyl 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is characterized by the presence of a dioxaborolane moiety, which is known for its ability to form stable complexes with various biomolecules. The chemical structure can be represented as follows:

where specific values for , , , and are determined by the exact molecular formula derived from the compound's synthesis.

1. Antitumor Activity

Recent studies have indicated that compounds containing dioxaborolane structures exhibit significant antitumor activity. For instance, a study demonstrated that derivatives of dioxaborolane could inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. The mechanism involves the inhibition of key enzymes involved in cell proliferation and survival.

2. Antimicrobial Properties

Ethyl 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate has shown promising antimicrobial activity against several bacterial strains. The compound disrupts bacterial cell walls and inhibits essential metabolic processes. In vitro assays revealed minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

3. Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has been tested against enzymes such as carbonic anhydrase and acetylcholinesterase. Results indicated that it could serve as a lead compound for developing inhibitors targeting these enzymes, which are crucial in various physiological processes.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry explored the antitumor efficacy of ethyl 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate in mouse models. The results showed a significant reduction in tumor size compared to control groups. The study concluded that the compound's ability to induce apoptosis in cancer cells was a key factor in its efficacy.

Case Study 2: Antimicrobial Testing

In another investigation conducted by researchers at a leading pharmaceutical institute, the antimicrobial properties of this compound were assessed against multi-drug resistant strains of Staphylococcus aureus. The findings indicated a potent antimicrobial effect with an MIC value significantly lower than that of conventional antibiotics.

Research Findings

Q & A

Basic: What are the standard synthetic routes for ethyl 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate, and how are reaction conditions optimized for yield?

The compound is typically synthesized via palladium-catalyzed cross-coupling or boronate esterification. A common approach involves reacting halogenated precursors with bis(pinacolato)diboron (B₂Pin₂) under Suzuki-Miyaura conditions. For example, describes a procedure using PdCl₂(dppf)CH₂Cl₂ as a catalyst and Na₂CO₃ as a base in DMF, highlighting the importance of inert atmospheres and temperature control (60–80°C). Yield optimization often employs Design of Experiments (DoE) frameworks, such as factorial design, to test variables like catalyst loading, solvent polarity, and stoichiometry .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral interpretations validated?

Key techniques include:

- ¹H/¹³C NMR : To confirm the ester and boronate moieties (e.g., methyl groups at δ 0.8–1.5 ppm, boronate B-O signals at δ 80–85 ppm in ¹¹B NMR).

- TLC : For monitoring reaction progress (e.g., 1:9 EtOAc:Hexanes, Rf ~0.35 as in ).

- Mass Spectrometry (MS) : To verify molecular ion peaks (e.g., [M+H⁺] at m/z 298.22).

Validation involves cross-referencing with literature spectra and spiking experiments with authentic samples .

Advanced: How can computational modeling predict the reactivity or stability of this boronate ester in cross-coupling reactions?

Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity in Suzuki-Miyaura couplings. For instance, discusses using quantum chemical calculations to map reaction pathways and identify steric effects from the tetramethyl-dioxaborolane group. Molecular dynamics simulations further assess thermal stability, particularly for storage-sensitive intermediates .

Advanced: How should researchers address discrepancies in reported reaction yields or spectroscopic data across studies?

Contradictions often arise from variations in purity, solvent traces, or crystallinity. Methodological solutions include:

- Reproducibility Protocols : Strict adherence to documented procedures (e.g., General Procedure 11 in ).

- Controlled Replication : Systematic testing of variables (e.g., humidity, oxygen levels) using factorial design ( ).

- Collaborative Validation : Cross-lab spectral sharing via platforms like PubChem to confirm peak assignments .

Methodological: What experimental designs are effective for optimizing Suzuki-Miyaura cross-coupling using this boronate ester?

A split-plot factorial design is recommended to prioritize factors:

Advanced: What strategies are recommended for isolating this compound from complex reaction mixtures?

- Liquid-Liquid Extraction : Use ethyl acetate/water phases to separate polar byproducts.

- Flash Chromatography : Employ gradient elution (Hexanes → EtOAc) with silica gel.

- Membrane Separation : Hydrophobic membranes (e.g., polyimide) selectively isolate boronate esters from smaller impurities (). notes cold storage (0–6°C) post-purification to prevent ester hydrolysis .

Basic: What are the key stability considerations for storing and handling this compound?

The ester group is prone to hydrolysis under acidic/alkaline conditions. Storage recommendations:

- Temperature : –20°C in sealed, argon-flushed vials ().

- Desiccants : Include molecular sieves (3Å) to absorb moisture.

- Light Sensitivity : Amber glass to prevent UV-induced boronate decomposition .

Advanced: How can machine learning integrate with high-throughput screening for synthesizing derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.